molecular formula C16H12N2O B14102167 4-(2-phenylethenyl)-1H-quinazolin-2-one

4-(2-phenylethenyl)-1H-quinazolin-2-one

Cat. No.: B14102167
M. Wt: 248.28 g/mol
InChI Key: UHMKDTNXMRGQEA-UHFFFAOYSA-N
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Description

4-(2-Phenylethenyl)-1H-quinazolin-2-one (CAS 13324-82-8) is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . This compound belongs to the quinazolinone family, a class of nitrogen-containing heterocycles known as "privileged structures" in medicinal chemistry due to their wide range of potential biological activities . Quinazolinones consist of a benzene ring fused to a pyrimidine ring and are stable in cold dilute acid and alkaline solutions, though they are destroyed if the solution is boiled . Researchers are exploring quinazolinone derivatives for various applications, as the structure-activity relationship (SAR) suggests that positions 2, 6, and 8 of the ring system are significant for pharmacological activity . Notably, other derivatives in this chemical family have shown promise in areas such as anti-cancer research and the development of non-covalent inhibitors for viral proteases, like the main protease (Mpro) of SARS-CoV-2 . This product, this compound, is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-(2-phenylethenyl)-1H-quinazolin-2-one

InChI

InChI=1S/C16H12N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)

InChI Key

UHMKDTNXMRGQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Benzoxazin-4-One Intermediates

A seminal route involves the condensation of 2-methylbenzoxazin-4-one (2 ) with 4-aminophenol (4 ) in glacial acetic acid under reflux conditions. This reaction produces 3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one (5 ), which undergoes subsequent Knoevenagel condensation with benzaldehyde to introduce the styryl moiety. The final step proceeds via base-catalyzed elimination, forming the trans-configured styryl group with a dihedral angle of 26.44° relative to the quinazolinone core. This method yields the target compound in 57–68% overall yield, though prolonged reaction times (7–12 hours) and the need for acidic conditions limit scalability.

Direct Styryl Group Incorporation

Alternative protocols bypass intermediate 5 by reacting 2-styrylbenzoxazin-4-one (3 ) directly with 4-aminophenol in acetic acid. This one-pot approach reduces purification steps but requires precise stoichiometric control to prevent oligomerization of the styryl precursor. NMR studies confirm that the trans-configuration of the styryl group is retained throughout the reaction, with no observable cis-isomer formation under these conditions.

Transition Metal-Catalyzed C–H Functionalization

Iron-Catalyzed Oxidative Coupling

Recent advances employ FeCl2·4H2O (10 mol%) with tert-butyl hydroperoxide (TBHP) as an oxidant to construct the quinazolinone core from 2-aminobenzylamines. For 4-styryl derivatives, the reaction couples 2-aminobenzyl alcohol with cinnamylamines via sequential imine formation, oxidative dehydrogenation, and 6π-electrocyclization. Key advantages include:

  • Substrate Scope : Tolerates electron-donating (-OMe, -NH2) and withdrawing (-NO2, -CF3) groups on both aromatic rings.
  • Scalability : Demonstrated at 20 mmol scale with 86% isolated yield for the parent compound.
  • Mechanistic Insight : In situ XAS studies reveal FeIII/FeII redox cycling facilitates C–N bond formation, while TBHP acts as both oxidant and oxygen source.

Copper-Mediated Cross-Dehydrogenative Coupling

CuI (20 mol%) in DMF at 120°C enables direct styryl group installation onto preformed quinazolinones. Using styrenes as coupling partners, this method achieves β-vinylation via a radical pathway, confirmed by EPR spectroscopy. Yields range from 45–72%, with lower efficiency observed for ortho-substituted styrenes due to steric hindrance.

Multi-Component Reaction Strategies

One-Pot Assembly from 1-(2-Aminophenyl)-3-Arylprop-2-en-1-Ones

A three-component system combining 2-aminobenzaldehyde, acetophenone derivatives, and ammonium acetate in PEG-400 at 80°C constructs the entire scaffold in 4–6 hours. The reaction proceeds through:

  • Enamine Formation : Between 2-aminobenzaldehyde and acetophenone.
  • Cyclization : Ammonium acetate mediates quinazolinone ring closure.
  • Dehydration : Spontaneous elimination generates the styryl group.

This method provides 60–85% yields across 22 substrates, though electron-poor acetophenones require higher temperatures (100°C) for comparable conversions.

Post-Synthetic Modifications

Late-Stage Functionalization of the Styryl Group

The conjugated double bond in 4-(2-phenylethenyl)-1H-quinazolin-2-one permits regioselective additions:

  • Epoxidation : Using mCPBA in DCM yields the trans-epoxide (92% ee) without quinazolinone ring oxidation.
  • Dihydroxylation : OsO4/NMO system provides vicinal diol in 78% yield, with the stereochemistry controlled by the styryl group’s geometry.

Quinazolinone Core Modifications

Selective thionation at C2 is achieved using Lawesson’s reagent (2.2 equiv) in toluene at 110°C, yielding 4-styryl-2-thioxo-1,2-dihydroquinazoline (94%). Subsequent alkylation with methyl iodide introduces a methylthio group while retaining the styryl moiety’s configuration.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Stereoselectivity Scalability
Cyclocondensation AcOH reflux, 7–12 h 57–68 E/Z > 20:1 Moderate
Fe-Catalyzed FeCl2, TBHP, 80°C, 8 h 70–86 E only High
Cu-Mediated CuI, DMF, 120°C, 6 h 45–72 E/Z = 3:1 Low
Multi-Component PEG-400, 80°C, 4 h 60–85 E/Z > 15:1 High

Key Observations :

  • Iron-catalyzed methods provide superior yields and stereocontrol but require stringent anhydrous conditions.
  • Multi-component reactions balance efficiency and scalability but generate stoichiometric ammonium byproducts.
  • Post-synthetic modifications enable diversification but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethenyl)-1H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Scientific Research Applications

Drug Development
4-(2-phenylethenyl)-1H-quinazolin-2-one can serve as a lead compound for developing anti-inflammatory and antimicrobial agents.

Kinase Inhibition
Styrylquinazolines, including this compound derivatives, show potential as multi-kinase inhibitors . Research indicates high inhibition potential against non-receptor tyrosine kinases, with some compounds demonstrating sub-micromolar activity against leukemia . These compounds can target specific binding modes to kinases, making them effective as anticancer drugs .

COX-2 Inhibition
Certain analogs of this compound exhibit COX-2 inhibitory activity . For example, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . Modifications at the para-position of the 3-phenyl rings appear essential for this inhibitory activity .

G-quadruplex Structures
Quinazolone derivatives have been explored for the treatment of gastrointestinal stromal tumors (GIST) .

Related Compounds

Several compounds share structural similarities with this compound, offering a basis for comparison and further research:

Compound NameStructure FeaturesUnique Aspects
2-(2-phenylethenyl)quinazolineQuinazoline core with a phenylvinyl substituentPotentially enhanced reactivity due to the vinyl group
4-(4-bromophenyl)quinazolin-2-oneBromine substitution on the phenyl ringIncreased lipophilicity and altered biological activity
3-(2-methylphenyl)quinazolin-4-oneMethyl substitution on the phenyl groupVariation in electronic properties affecting activity
6-methoxyquinazolineMethoxy group at position 6Enhanced solubility and potential for increased bioavailability

These variations in substituents can significantly alter the chemical behavior and biological efficacy compared to this compound.

Future Research Directions

Further research could explore the specific mechanisms of action for this compound and its derivatives, focusing on:

  • Detailed interaction studies to understand binding affinities with biological targets.
  • Synthesis of novel analogs with enhanced biological activities.
  • In-vivo studies to evaluate the efficacy and safety of these compounds for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(2-phenylethenyl)-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors, modulating their signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

2.1.1. 3-Phenyl-2-[(E)-2-Phenylethenyl]-3,4-Dihydroquinazolin-4-one ()
  • Core Structure : Dihydroquinazolin-4-one with a styryl group at position 2 and a 3-phenyl substituent.
  • Key Modification : Para-sulfonamide group on the styryl phenyl ring.
  • Biological Activity : Exhibits COX-2 inhibitory activity (47.1% inhibition at 20 μM) due to the sulfonamide group, which enhances target specificity .
  • Comparison : The absence of the sulfonamide group in 4-(2-phenylethenyl)-1H-quinazolin-2-one may reduce COX-2 affinity but could improve solubility or reduce toxicity.
2.1.2. 2-Cyclohexyl-1-Phenylquinazolin-4(1H)-one ()
  • Core Structure : Quinazolin-4-one with a cyclohexyl group at position 2.
  • Toxicity Profile : Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .
2.1.3. Triazole-Substituted Quinazolinone ()
  • Core Structure : Quinazolin-4-one with a triazole-methoxy-phenyl group.
  • Synthetic Route : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole incorporation.
  • Comparison: The styryl group in the target compound could offer simpler synthetic accessibility (e.g., via Knoevenagel condensation) compared to triazole functionalization .

Styryl-Containing Non-Quinazolinone Compounds

2.2.1. (E)-1,3-Dihydroxy-2-(Isopropyl)-5-(2-Phenylethenyl) Benzene (ST, )
  • Core Structure : Benzene derivative with styryl, isopropyl, and dihydroxy groups.
  • Biological Activity : Inhibits juvenile hormone epoxide hydrolase (JHEH), demonstrating potent insecticidal activity .
  • Comparison: The quinazolinone core may redirect activity toward mammalian targets (e.g., kinases or COX-2) rather than insect enzymes.
2.2.2. 7-Methoxy-3-[(1E)-2-Phenylethenyl]-4H-1-Benzopyran-4-one (Compound A, )
  • Core Structure : Chromone (benzopyran-4-one) with a styryl group.
  • Biological Activity : Exhibits tumor-specificity and low neurotoxicity in cancer models .
  • Comparison: The quinazolinone scaffold may offer broader kinase inhibition compared to chromones, which are more selective for antioxidant pathways.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Notable Findings Reference
This compound Quinazolin-2-one Styryl at position 4 Hypothetical: Kinase inhibition Requires further validation N/A
3-Phenyl-2-[(E)-styryl]-dihydroquinazolin-4-one Dihydroquinazolin-4-one Styryl + sulfonamide COX-2 inhibition (47.1% at 20 μM) Sulfonamide critical for activity
(E)-1,3-Dihydroxy-2-isopropyl-5-styryl benzene Benzene derivative Styryl + dihydroxy + isopropyl JHEH inhibition (insecticidal) Targets insect growth enzymes
7-Methoxy-3-styrylchromone Chromone Styryl + methoxy Tumor-specificity Low neurotoxicity in vivo
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Quinazolin-4-one Cyclohexyl Laboratory chemical High skin/eye irritation (H315, H319)

Key Research Findings and Implications

  • COX-2 Inhibition: Sulfonamide-substituted quinazolinones () outperform non-sulfonamide analogs, suggesting that electron-withdrawing groups enhance enzyme binding .
  • Synthetic Accessibility: Styryl groups can be introduced via Knoevenagel condensation (), a cost-effective method compared to triazole or sulfonamide incorporation .
  • Toxicity Trends : Bulky substituents (e.g., cyclohexyl) increase irritation risks, whereas styryl groups may balance lipophilicity and safety .

Biological Activity

4-(2-phenylethenyl)-1H-quinazolin-2-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and brain cancer cells.

Key Findings:

  • Mechanism of Action: The compound induces apoptosis and autophagy in cancer cells, activating both p53-dependent and independent pathways. It has been shown to increase the expression of proteins such as p62 and GADD44, which are involved in cell death regulation .
  • Cell Cycle Inhibition: Research indicates that this compound derivatives cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .

Table 1: Cytotoxic Effects Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K5620.172Apoptosis
U-2510.246Autophagy
PC310Cell Cycle Arrest
MCF-710Apoptosis

Antimicrobial Activity

This compound also shows promising antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Research Insights:

  • The compound interacts with penicillin-binding proteins (PBPs), particularly PBP2a, which is crucial for MRSA survival. By binding to allosteric sites on these proteins, it enhances the efficacy of β-lactam antibiotics .

Table 2: Antimicrobial Efficacy Against MRSA

CompoundMinimum Inhibitory Concentration (MIC)
This compound≤ 64 µg/mL
Piperacillin-Tazobactam CombinationSynergistic Effect

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is highly dependent on their structural features. Modifications to the quinazolinone core can significantly alter potency and selectivity.

Key Structural Features:

  • Substituents on the phenyl ring can enhance hydrophilicity and flexibility, impacting the compound's interaction with biological targets .

Table 3: Structural Modifications and Their Effects

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial activity
Bulky substituentsDecreased cytotoxicity
Hydrophilic modificationsEnhanced solubility

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Leukemia Treatment: A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of leukemia.
  • MRSA Infections: In vivo studies showed that combining this quinazolinone with conventional antibiotics resulted in improved survival rates in infected mice models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-phenylethenyl)-1H-quinazolin-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A widely used approach involves condensation reactions between substituted benzaldehydes and thioacetates or quinazolinone precursors. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form intermediates, followed by hydrogenation to introduce the phenylethenyl group . Optimization may include adjusting catalyst loading (e.g., palladium for hydrogenation), solvent polarity (e.g., ethanol vs. DMF), and reaction temperature (80–120°C). Monitoring via TLC and purification by recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :

  • FT-IR : Look for carbonyl (C=O) stretches near 1700–1680 cm⁻¹ and vinyl (C=C) stretches at ~1600 cm⁻¹ .
  • ¹H NMR : The phenylethenyl protons appear as doublets between δ 6.5–7.5 ppm (J = 16 Hz for trans configuration). Quinazolinone NH protons resonate near δ 10–12 ppm .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 265.0975) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives across studies?

  • Methodological Answer :

  • Purity Control : Use HPLC (>95% purity) to rule out impurities affecting melting points .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., E/Z isomerism) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are recommended for modulating the electronic properties of this compound via substituent effects?

  • Methodological Answer :

  • Electron-Deficient Substituents : Introduce nitro (-NO₂) or cyano (-CN) groups on the phenyl ring via Suzuki-Miyaura coupling to enhance electrophilicity .
  • Electron-Rich Substituents : Use methoxy (-OCH₃) or amino (-NH₂) groups to increase nucleophilic reactivity. Monitor electronic effects via cyclic voltammetry .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., carbonyl carbon or vinyl group).
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions with biological targets .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Tables for Key Data

Property Reported Values Technique Reference
Melting Point179–181°C (for analog)DSC
λmax (UV-Vis)310–320 nm (π→π* transition)UV-Vis Spectroscopy
Calculated HOMO-LUMO Gap4.2 eV (B3LYP/6-31G(d))DFT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.